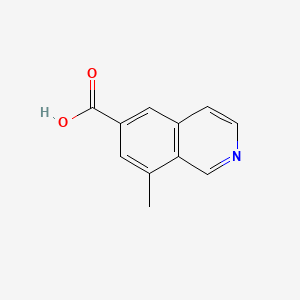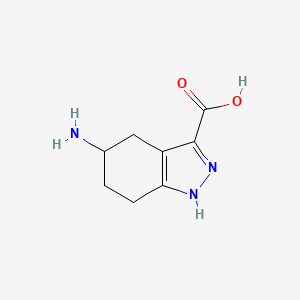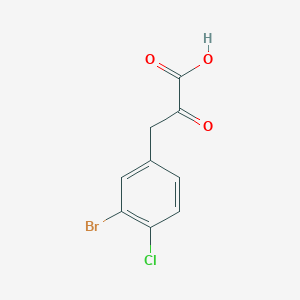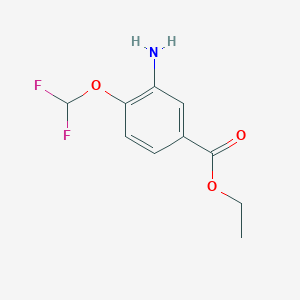
Ethyl 3-amino-4-(difluoromethoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-(difluoromethoxy)benzoate: is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and a difluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Substitution: The difluoromethoxy group is introduced via a nucleophilic substitution reaction, often using a difluoromethylating agent like difluoromethyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 3-amino-4-(difluoromethoxy)benzoate can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or difluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Ethyl 3-amino-4-(difluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its structural features allow for modifications that can lead to the development of new drugs or biochemical probes.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of local anesthetics and other pharmaceutical agents. Its difluoromethoxy group is of particular interest due to its influence on the compound’s pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-4-(difluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, as a precursor to local anesthetics, it may influence sodium ion channels, thereby blocking nerve impulse conduction and providing pain relief.
Comparaison Avec Des Composés Similaires
- Ethyl 3-amino-4-(methylamino)benzoate
- Ethyl 3-chloro-4-(difluoromethoxy)benzoate
- Ethyl 4-amino-3-(difluoromethoxy)benzoate
Comparison: Ethyl 3-amino-4-(difluoromethoxy)benzoate is unique due to the presence of both an amino group and a difluoromethoxy group on the benzoate ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in synthetic applications compared to its analogs. The difluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in drug development.
Propriétés
Formule moléculaire |
C10H11F2NO3 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
ethyl 3-amino-4-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C10H11F2NO3/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10H,2,13H2,1H3 |
Clé InChI |
XJMGAYLTNLVHNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


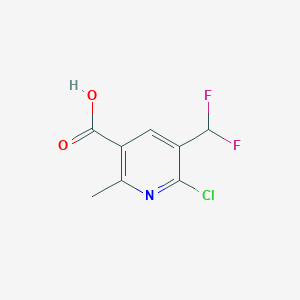
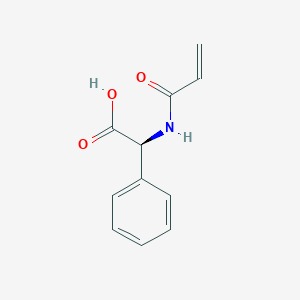
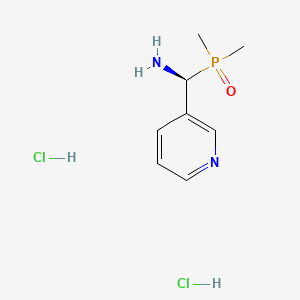
![1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)
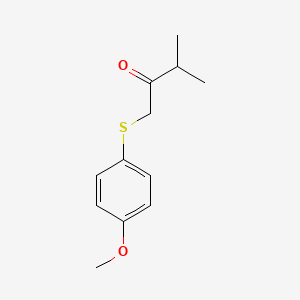

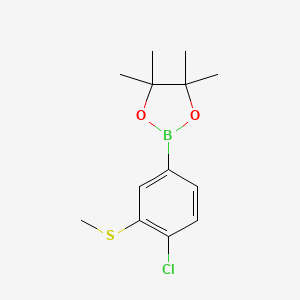
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)

![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)

